molecular formula C10H6FN3 B1461619 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile CAS No. 1200536-25-9

5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1461619
CAS No.: 1200536-25-9
M. Wt: 187.17 g/mol
InChI Key: UVPLMBQRERFCPF-UHFFFAOYSA-N
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Description

5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H6FN3. It is characterized by the presence of a fluorine atom, a pyrazole ring, and a benzonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Scientific Research Applications

5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety data sheet (MSDS) for 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile can be found online . It’s important to refer to this document for detailed information on handling, storage, and disposal of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using batch or continuous flow processes to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a fluorine atom, a pyrazole ring, and a benzonitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-fluoro-2-pyrazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3/c11-9-2-3-10(8(6-9)7-12)14-5-1-4-13-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPLMBQRERFCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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